REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([S:7][CH3:8])=[N:5][N:4]=[C:3]1[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1.ClC1C=C(C=CC=1)C(OO)=[O:19]>C(Cl)Cl>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[C:3]1[N:2]([CH3:1])[C:6]([S:7]([CH3:8])=[O:19])=[N:5][N:4]=1
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Name
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|
Quantity
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4.85 g
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Type
|
reactant
|
Smiles
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CN1C(=NN=C1SC)C=1SC=CC1
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Name
|
|
Quantity
|
4.95 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
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170 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature overnight the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was washed two times with saturated aqueous NaHCO3 and one time with saturated aqueous NaCl
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Type
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CUSTOM
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Details
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dried over anhydrous N2SO4
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Type
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CUSTOM
|
Details
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The drying agent was removed by filtration
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Type
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CUSTOM
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Details
|
the filtrate was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielding an off-white solid which
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Type
|
CUSTOM
|
Details
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was purified by flash chromatography (40% acetone/EtOAc)
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Type
|
CUSTOM
|
Details
|
Crystallization from EtOAc afforded small colorless plates
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C1=NN=C(N1C)S(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |